molecular formula C16H10N2O2S B2357524 N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide CAS No. 952877-64-4

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2357524
CAS No.: 952877-64-4
M. Wt: 294.33
InChI Key: VKKIXZDPZGQCNL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and benzofuran. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Mode of Action

tuberculosis . The specific interactions between this compound and its targets, leading to this inhibition, are yet to be elucidated.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may interfere with the metabolic pathways of M. tuberculosis.

Result of Action

tuberculosis . This suggests that the compound may lead to the death of these bacteria, although the specific molecular and cellular mechanisms are yet to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with benzofuran-2-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzothiazole or benzofuran rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)benzofuran-2-carboxamide
  • N-(benzo[d]thiazol-6-yl)benzofuran-2-carboxamide
  • N-(benzo[d]thiazol-4-yl)benzofuran-2-carboxamide

Uniqueness

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the substituent on the benzothiazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c19-16(14-7-10-3-1-2-4-13(10)20-14)18-11-5-6-15-12(8-11)17-9-21-15/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKIXZDPZGQCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)SC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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